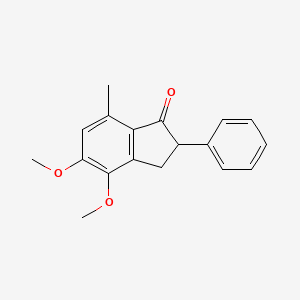
4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones This compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a phenyl group attached to an indenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with phenylacetic acid in the presence of a catalyst, followed by cyclization to form the indenone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indenone to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1H-Inden-1-one, 2,3-dihydro-: Shares a similar core structure but lacks the methoxy and phenyl groups.
2,5-Dimethoxy-4-methylamphetamine: Although structurally different, it shares the methoxy and methyl groups.
Uniqueness: 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and phenyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
85524-77-2 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4,5-dimethoxy-7-methyl-2-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H18O3/c1-11-9-15(20-2)18(21-3)14-10-13(17(19)16(11)14)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3 |
Clave InChI |
XVIWEKOZUUBNDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C(C2)C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


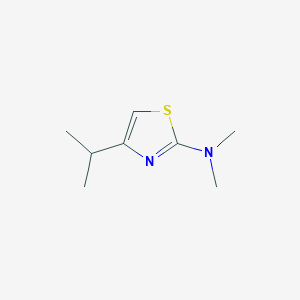
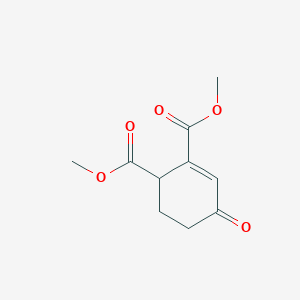
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
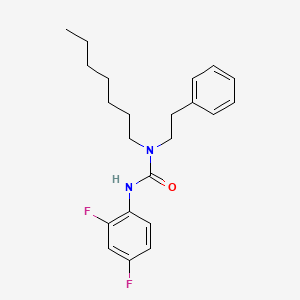
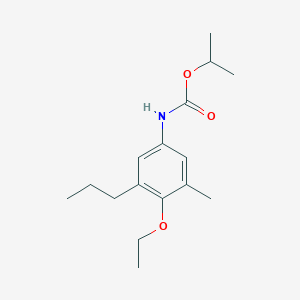
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)

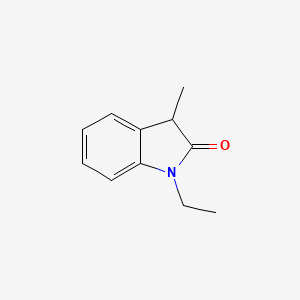
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
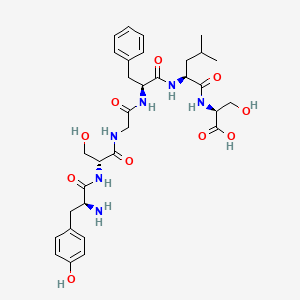
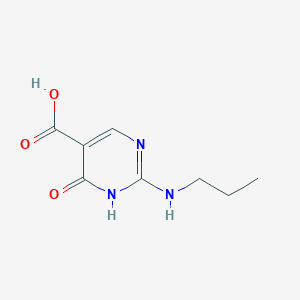
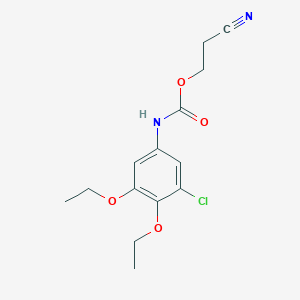
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
